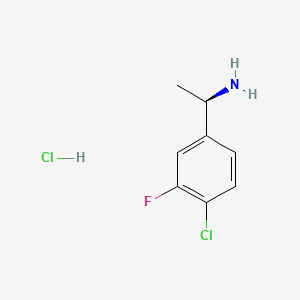

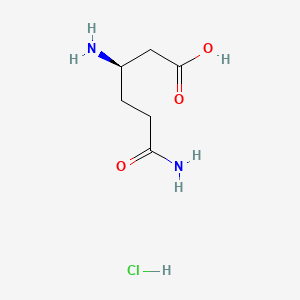

(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant

A study by Brands et al. (2003) presents an efficient synthesis pathway for Aprepitant, an NK(1) receptor antagonist, which involves a series of chemical transformations starting from a direct condensation process. This pathway showcases the utility of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride in the synthesis of complex pharmaceutical compounds. The study highlights a novel crystallization-induced asymmetric transformation, contributing to the stereoselective synthesis of the targeted compound with significant yield improvements (Brands et al., 2003).

Formation of Helical Structures in Salt Crystals

Research by Mande, Ghalsasi, and Arulsamy (2015) explores the racemic and conglomerate formation of 1-(4-haloaryl)ethylammonium tetrachlorocobaltate salts, demonstrating how (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride contributes to the formation of helical structures in crystal lattices. This study sheds light on the intricate interactions within crystal structures, highlighting the role of halogen bonding in the crystallization process and the formation of chiral space groups (Mande, Ghalsasi, & Arulsamy, 2015).

Multifunctional Biocide Applications

Walter and Cooke (1997) discuss a new multifunctional biocide, 2-(Decylthio)ethanamine hydrochloride, for use in cooling water systems, demonstrating broad-spectrum activity against bacteria, fungi, and algae. Although not directly related to (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, this study illustrates the potential of structurally similar compounds in providing biofilm and corrosion inhibition, hinting at the broader applicability of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride in similar contexts (Walter & Cooke, 1997).

Antiamoebic and Antifungal Activity

Zaidi et al. (2015) detail the synthesis and evaluation of chalcones bearing N-substituted ethanamine tails, including structures related to (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, for their antiamoebic and antifungal activities. This study exemplifies the pharmaceutical potential of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride derivatives in treating infectious diseases, with several compounds showing promising activity compared to standard drugs (Zaidi et al., 2015).

Structural Characterization and Activity Analysis

Pejchal et al. (2015) synthesized a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides by condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides. Their study, focusing on structural characterization and antibacterial/antifungal activity, underscores the versatility of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride derivatives in developing new antimicrobial agents (Pejchal et al., 2015).

Propriétés

IUPAC Name |

(1R)-1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEWNMFCSPYCCJ-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B567235.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)

![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)

![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B567254.png)